![molecular formula C28H31NO5 B13089712 (E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate](/img/structure/B13089712.png)
(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diphenylamino group, an oxopent-3-en-2-yl moiety, and a dioxaspirodecanyl acrylate group. Its intricate molecular architecture makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
准备方法
The synthesis of (E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diphenylamino Group: This step involves the reaction of aniline with benzaldehyde under acidic conditions to form diphenylamine.
Synthesis of the Oxopent-3-en-2-yl Moiety: This can be achieved through the aldol condensation of acetone with an appropriate aldehyde, followed by oxidation.
Construction of the Dioxaspirodecanyl Acrylate Group: This involves the reaction of a suitable diol with an acrylate ester under acidic conditions to form the spirocyclic structure.
Final Coupling Reaction: The final step involves coupling the diphenylamino group, the oxopent-3-en-2-yl moiety, and the dioxaspirodecanyl acrylate group under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反应分析
(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the diphenylamino group or the acrylate moiety, using reagents such as sodium hydride or lithium aluminum hydride.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of various adducts.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its structural features make it a useful tool for investigating biochemical pathways.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate can be compared with other similar compounds, such as:
Diphenylamine Derivatives: These compounds share the diphenylamino group and may have similar chemical reactivity and applications.
Spirocyclic Compounds: Compounds with spirocyclic structures, such as spirooxindoles, exhibit similar stability and reactivity.
Acrylate Esters: These compounds share the acrylate moiety and are used in similar applications, such as polymer synthesis and coatings.
The uniqueness of (E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4
属性
分子式 |
C28H31NO5 |
|---|---|
分子量 |
461.5 g/mol |
IUPAC 名称 |
[(Z,2R)-5-oxo-5-(N-phenylanilino)pent-3-en-2-yl] (E)-3-(1,4-dioxaspiro[4.5]decan-7-yl)prop-2-enoate |
InChI |
InChI=1S/C28H31NO5/c1-22(34-27(31)17-15-23-9-8-18-28(21-23)32-19-20-33-28)14-16-26(30)29(24-10-4-2-5-11-24)25-12-6-3-7-13-25/h2-7,10-17,22-23H,8-9,18-21H2,1H3/b16-14-,17-15+/t22-,23?/m1/s1 |
InChI 键 |
HBKYJGUQYFPYGF-XGQAMTMOSA-N |
手性 SMILES |
C[C@H](/C=C\C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)/C=C/C3CCCC4(C3)OCCO4 |
规范 SMILES |
CC(C=CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C=CC3CCCC4(C3)OCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



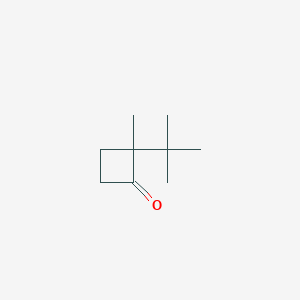
![[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol](/img/structure/B13089655.png)
![tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate](/img/structure/B13089666.png)
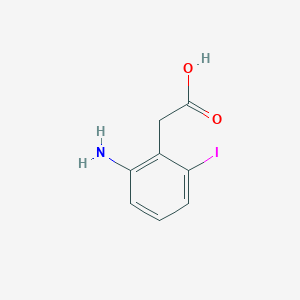
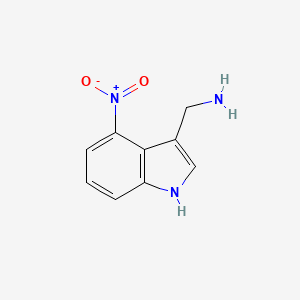
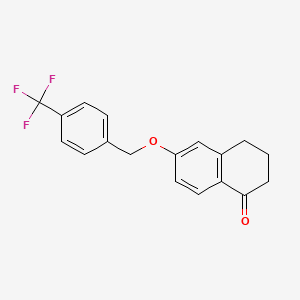
![tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]-N-ethylcarbamate](/img/structure/B13089683.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-](/img/structure/B13089687.png)
![4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13089693.png)
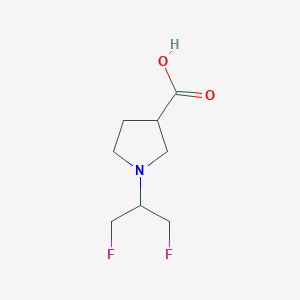
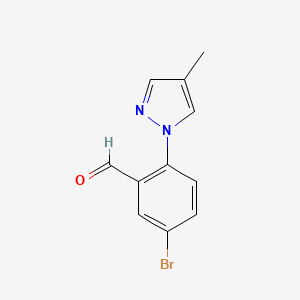
![3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13089723.png)
![2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13089730.png)
